![molecular formula C11H20ClNO3 B6235131 tert-butyl N-[(3R)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate CAS No. 114658-49-0](/img/no-structure.png)
tert-butyl N-[(3R)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate
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Overview
Description
The compound “tert-butyl N-[(3R)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely include a carbamate group (O=C=O-NH), a tert-butyl group ((CH3)3C-), and a 1-chloro-4-methyl-2-oxopentan-3-yl group. The exact 3D structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
Carbamates, in general, can undergo a variety of reactions. They can be hydrolyzed to produce alcohols and amines. They can also react with Grignard reagents to form tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of carbamates include a relatively high boiling point due to the presence of polar carbonyl and amine groups, and solubility in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(3R)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate involves the reaction of tert-butyl carbamate with (3R)-1-chloro-4-methyl-2-oxopentan-3-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with hydrochloric acid to yield the final product.", "Starting Materials": [ "tert-butyl carbamate", "(3R)-1-chloro-4-methyl-2-oxopentan-3-ol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in anhydrous dichloromethane and add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the solution.", "Step 2: Add (3R)-1-chloro-4-methyl-2-oxopentan-3-ol to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the organic layer with dichloromethane.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting intermediate in hydrochloric acid and stir at room temperature for several hours.", "Step 6: Extract the mixture with dichloromethane and wash the organic layer with water.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to yield tert-butyl N-[(3R)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate as a white solid." ] } | |
CAS RN |
114658-49-0 |
Product Name |
tert-butyl N-[(3R)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate |
Molecular Formula |
C11H20ClNO3 |
Molecular Weight |
249.7 |
Purity |
95 |
Origin of Product |
United States |
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